molecular formula C22H22N4O4S2 B2915225 3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-45-7

3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2915225
CAS No.: 392300-45-7
M. Wt: 470.56
InChI Key: LXZCIXLRYBKQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, provided for research purposes. The structure of this compound is characterized by a 1,3,4-thiadiazole core, a moiety frequently investigated for its diverse pharmacological properties. Scientific literature indicates that 1,3,4-thiadiazole derivatives have been reported to exhibit a range of biological activities, including anti-cancer and antimicrobial effects . The molecule is further functionalized with a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known to contribute to bioactivity. The specific combination of these pharmacophores suggests this compound has significant potential as a candidate for hit-to-lead optimization in drug discovery programs. Researchers may find it valuable for screening against various biological targets, particularly enzymes like kallikreins, where similar complex heterocyclic structures have shown activity . Its mechanism of action is not predefined and would be dependent on the specific biological system under investigation. This product is intended for laboratory research by qualified professionals. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-29-16-10-15(11-17(12-16)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-9-5-7-14-6-3-4-8-18(14)26/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZCIXLRYBKQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the thiadiazole ring is formed via cyclization reactions involving sulfur and nitrogen-containing reagents. The final step involves coupling the thiadiazole ring with the benzamide core under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The thiadiazole ring and methoxy groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to a class of thiadiazole derivatives, which are often explored for their diverse bioactivities. Key structural analogues include:

Compound Name Core Structure Substituents Synthesis Steps (Reagents/Conditions)
Target Compound 1,3,4-Thiadiazole 3,5-Dimethoxybenzamide; 2-oxoethyl-tetrahydroquinoline Likely involves cyclization, sulfanyl linkage, amidation
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide 1,3,4-Oxadiazole/Thiadiazole hybrid 2-Amino-thiazole; phenylpropanamide MeOH/N₂H₄·H₂O reflux (2 h), CS₂/KOH reflux (5 h)
Salternamide E Macrocyclic lactam Marine-derived alkyl chains LC/MS-guided isolation from marine actinomycetes

Key Observations :

  • The target compound’s 1,3,4-thiadiazole core distinguishes it from oxadiazole hybrids (e.g., ’s analogues) but shares sulfanyl-linked substituents.
  • Unlike marine-derived macrocycles (e.g., Salternamide E), the target compound is fully synthetic, emphasizing modular substituent design .

Comparison :

  • Marine natural products like Salternamide E rely on biosynthetic pathways, contrasting with the target’s synthetic approach .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogues:

  • Thiadiazole/Oxadiazole Hybrids : These are frequently associated with antimicrobial, anticancer, or enzyme-inhibitory activities due to heterocyclic electron-deficient cores .
  • Plant-Derived Biomolecules : highlights bioactive plant compounds with structural complexity akin to synthetic thiadiazoles, suggesting overlapping therapeutic targets (e.g., kinase inhibition) .
  • Marine Actinomycete Metabolites: Compounds like Salternamide E exhibit cytotoxicity, underscoring the pharmacological relevance of structurally diverse heterocycles .

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